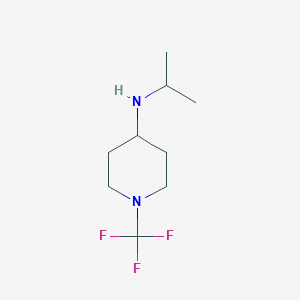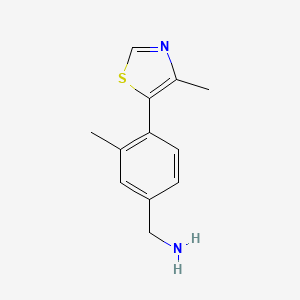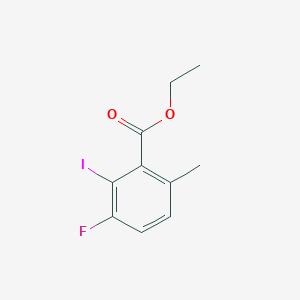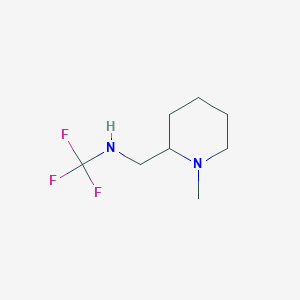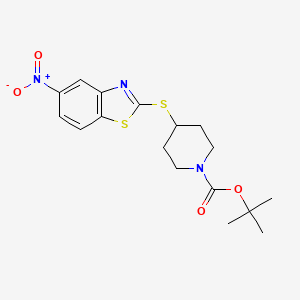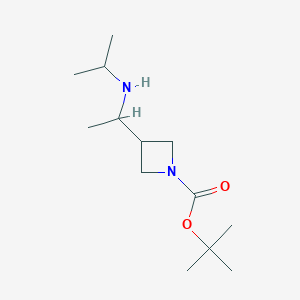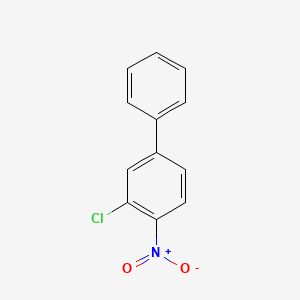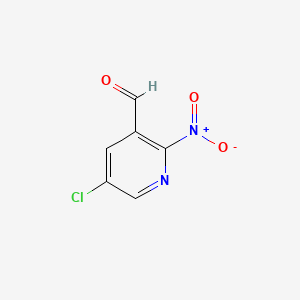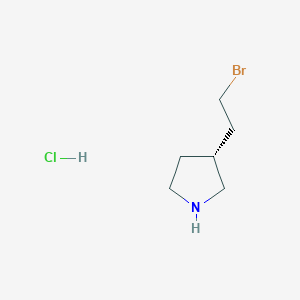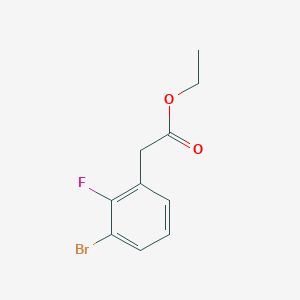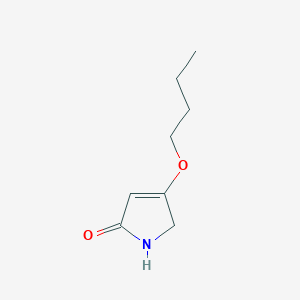
4-Butoxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules. They serve as important synthetic intermediates in drug development and organic synthesis .
Preparation Methods
The synthesis of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and TFben . Industrial production methods often utilize transition metal catalysis and cascade cyclization reactions .
Chemical Reactions Analysis
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid for N-benzyl lactam N-deprotection . Major products formed from these reactions include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is an important building block for antidiabetic drugs .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the construction of complex molecules . In biology and medicine, it is involved in the synthesis of bioactive natural products and drugs with anticancer, antibacterial, anti-HIV, anti-inflammatory, and antioxidant properties . In the industry, it is used in the production of various pharmaceuticals and biologically active molecules .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves its interaction with molecular targets and pathways. The compound exerts its effects through transition metal catalysis and cascade cyclization reactions . It is also involved in the synthesis of oxazomycin and other bioactive molecules .
Comparison with Similar Compounds
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one . These compounds also possess significant biological activities and are used in various synthetic applications .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-butoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChI Key |
GRAFECHAVRXUHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


